Cas no 2444-68-0 (9-Vinylanthracene)

9-Vinylanthracene 化学的及び物理的性質
名前と識別子
-
- 9-Vinylanthracene
- 9-ethenylanthracene
- 9-Vinylanthracene1GR
- 9-Vinyl-anthracen
- Anthracene,9-ethenyl
- Anthracene,9-vinyl- (6CI,7CI,8CI)
- NSC 91571
- SB66360
- J-519523
- AM84829
- 9-Vinylanthracene, 97%
- A3692NGE8J
- 9-vinyl-anthracene
- A817311
- 2444-68-0
- NSC-91571
- 9-Ethenyl anthracene
- DS-16590
- SY061819
- MFCD00003576
- V0130
- FT-0621690
- VINYLANTHRACENE, 9-
- BCP22510
- J-015533
- EINECS 219-486-2
- ANTHRACENE, 9-VINYL-
- CS-W015402
- Q27273558
- NS00027661
- UNII-A3692NGE8J
- NSC91571
- AKOS005199368
- DTXSID30179197
- CAA44468
- Anthracene, 9-ethenyl-
- DB-029409
- Anthracene, 9-ethenyl-(9CI)
- DTXCID60101688
-
- MDL: MFCD00003576
- インチ: 1S/C16H12/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h2-11H,1H2
- InChIKey: OGOYZCQQQFAGRI-UHFFFAOYSA-N
- ほほえんだ: C=CC1=C2C=CC=CC2=CC3=CC=CC=C31
- BRN: 2041641
計算された属性
- せいみつぶんしりょう: 204.09400
- どういたいしつりょう: 204.0939
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: イエロー結晶粉末
- 密度みつど: 1.1570 (estimate)
- ゆうかいてん: 64.0 to 68.0 deg-C
- ふってん: 145°C/0.02mmHg(lit.)
- フラッシュポイント: 61-66°C/10mm
- 屈折率: 1.5000 (estimate)
- PSA: 0.00000
- LogP: 4.63600
- 最大波長(λmax): 386(EtOH)(lit.)
- ようかいせい: 未確定
9-Vinylanthracene セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S22-S24/25
- ちょぞうじょうけん:0-10°C
- セキュリティ用語:S24/25
9-Vinylanthracene 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
9-Vinylanthracene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | V368753-10g |
9-Vinylanthracene |
2444-68-0 | 10g |
$ 800.00 | 2023-09-05 | ||
BAI LING WEI Technology Co., Ltd. | 130925-1G |
9-Vinylanthracene, 97% |
2444-68-0 | 97% | 1G |
¥ 565 | 2022-04-26 | |
TRC | V368753-1g |
9-Vinylanthracene |
2444-68-0 | 1g |
$ 55.00 | 2022-06-02 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22333-5g |
9-Vinylanthracene, 97% |
2444-68-0 | 97% | 5g |
¥3407.00 | 2023-04-13 | |
Alichem | A229000351-5g |
9-Vinylanthracene |
2444-68-0 | 97% | 5g |
$193.05 | 2023-09-02 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017631-1g |
9-Vinylanthracene |
2444-68-0 | 97% | 1g |
¥70 | 2023-09-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V820388-1g |
9-Vinylanthracene |
2444-68-0 | 97% | 1g |
¥133.00 | 2022-09-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-254918-1 g |
9-Vinylanthracene, |
2444-68-0 | 1g |
¥496.00 | 2023-07-11 | ||
Chemenu | CM251646-5g |
9-Vinylanthracene |
2444-68-0 | 97% | 5g |
$*** | 2023-03-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1027059-1g |
9-Vinylanthracene |
2444-68-0 | 98% | 1g |
¥93 | 2023-04-14 |
9-Vinylanthracene 関連文献
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1. Multilamellar ceramide core-structured microvehicles with substantial skin barrier function recoveryKyounghee Shin,Kun Bong Lee,Jee-Hyun Hwang,Boryeong Lee,Hyunsun Ryu,Minjoo Noh,Jun Bae Lee,Yoon Sung Nam,Kyung-Min Lim,Jin Woong Kim J. Mater. Chem. B 2023 11 2135
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2. 766. VinylanthracenesE. G. E. Hawkins J. Chem. Soc. 1957 3858
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Guan Wang,Jianwei Ji,Xiangxing Xu J. Mater. Chem. C 2014 2 1977
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4. Fluorescence depolarization measurements of polymer segmental mobilityA. M. North,I. Soutar J. Chem. Soc. Faraday Trans. 1 1972 68 1101
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5. Reactions of electron donor–acceptor systems: cycloaddition reactions of aryl-substituted olefins with tetracyanoethyleneYasuhiko Shirota,Jun-ichiro Nagata,Yoshio Nakano,Takashi Nogami,Hiroshi Mikawa J. Chem. Soc. Perkin Trans. 1 1977 14
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Joseph Schwan,Kefu Wang,Ming Lee Tang,Lorenzo Mangolini Nanoscale 2022 14 17385
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Bruce D. Phebus,Yi Yuan,Yang Song,Peiguang Hu,Yashar Abdollahian,Qing-Xiao Tong,Shaowei Chen Phys. Chem. Chem. Phys. 2013 15 17647
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Guan Wang,Jianwei Ji,Xiangxing Xu J. Mater. Chem. C 2014 2 1977
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Ning Wang,Junying Zhang,Xing-Dong Xu,Shengyu Feng Dalton Trans. 2020 49 1883
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10. Molecular polarisability. The conformations of some 9-substituted anthracenes as solutesR. J. W. Le Fèvre,L. Radom,G. L. D. Ritchie J. Chem. Soc. B 1968 775
9-Vinylanthraceneに関する追加情報
Introduction to 9-Vinylanthracene (CAS No: 2444-68-0)
9-Vinylanthracene (CAS No: 2444-68-0) is a versatile organic compound belonging to the anthracene family, characterized by a vinyl group attached to the central benzene ring of the anthracene structure. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and electronic properties. The presence of the vinyl group introduces reactivity that makes it a valuable intermediate in synthetic chemistry, particularly in the development of advanced materials and bioactive molecules.
The anthracene core of 9-Vinylanthracene contributes to its stability and aromaticity, while the vinyl substituent provides a site for further functionalization. This balance of structural features has enabled its application in various cutting-edge research areas, including photodynamic therapy, organic electronics, and drug discovery. Recent studies have highlighted its potential as a building block for designing novel photoactive compounds and molecular probes.
In the realm of pharmaceutical research, 9-Vinylanthracene (CAS No: 2444-68-0) has been explored for its ability to interact with biological targets through π-stacking and hydrophobic effects. Researchers have leveraged its scaffold to develop molecules with enhanced binding affinity and selectivity. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes implicated in inflammatory diseases. The compound’s ability to form stable complexes with biomolecules makes it an attractive candidate for structure-activity relationship (SAR) studies.
One of the most compelling aspects of 9-Vinylanthracene (CAS No: 2444-68-0) is its utility in material science. Its conjugated system allows for efficient charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. Recent advancements in polymer chemistry have demonstrated the incorporation of this compound into conductive polymers, which exhibit improved thermal stability and optical properties. These developments underscore the growing importance of anthracene-based compounds in next-generation electronic devices.
The synthesis of 9-Vinylanthracene (CAS No: 2444-68-0) typically involves Friedel-Crafts alkylation or other organic transformations that introduce the vinyl group at the 9-position of anthracene. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These improvements are crucial for facilitating further research and commercial applications.
Recent breakthroughs in computational chemistry have also enhanced our understanding of 9-Vinylanthracene (CAS No: 2444-68-0)’s reactivity and interactions. Molecular modeling studies have predicted novel derivatives with tailored properties, guiding experimental efforts toward more effective drug candidates and materials. Such interdisciplinary approaches highlight the compound’s significance as a platform for innovation.
The pharmacological potential of 9-Vinylanthracene (CAS No: 2444-68-0) extends beyond enzyme inhibition. Preliminary data suggest that it may modulate signaling pathways involved in neurodegenerative disorders. By targeting specific molecular interactions, this compound could offer new therapeutic strategies for conditions where current treatments are limited. Ongoing clinical trials are exploring its efficacy in preclinical models, providing insights into its future medical applications.
In conclusion, 9-Vinylanthracene (CAS No: 2444-68-0) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features, coupled with recent advancements in synthetic and computational chemistry, position it as a cornerstone material for innovation in pharmaceuticals and advanced materials. As research continues to uncover new possibilities, this compound is poised to play an increasingly pivotal role in shaping the future of chemical biology and material science.
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